3-Cyclopropoxy-5-(methylamino)benzamide
Description
3-Cyclopropoxy-5-(methylamino)benzamide is a benzamide derivative characterized by a benzamide core substituted with a cyclopropoxy group at the 3-position and a methylamino group at the 5-position.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-(methylamino)benzamide |
InChI |
InChI=1S/C11H14N2O2/c1-13-8-4-7(11(12)14)5-10(6-8)15-9-2-3-9/h4-6,9,13H,2-3H2,1H3,(H2,12,14) |
InChI Key |
SDYDWUHNLZHZPL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC(=C1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclopropoxy-5-(methylamino)benzamide typically involves the reaction of 3-cyclopropoxybenzoic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
3-Cyclopropoxy-5-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
3-Cyclopropoxy-5-(methylamino)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Neuroleptic Benzamide Derivatives (Amisulpride, Tiapride, Sulpiride)
- Structural Similarities : All share a benzamide backbone, critical for dopamine receptor interaction.
- Key Differences: Substituents: 3-Cyclopropoxy-5-(methylamino)benzamide lacks the sulfonyl or methoxy groups present in amisulpride or tiapride, which may alter receptor affinity and selectivity . Pharmacological Implications: The cyclopropoxy group’s rigidity could reduce off-target effects compared to flexible alkoxy chains in classical neuroleptics.
3-(Cyclopropylmethoxy)-5-(1-methylethyl)benzamide
- Structural Comparison: Cyclopropoxy vs. Cyclopropylmethoxy: The latter has an additional methylene spacer, increasing lipophilicity and molecular weight (MW: ~307 g/mol inferred) versus this compound (MW: ~250 g/mol estimated) . Substituent Effects: The isopropyl group in the 5-position (vs. methylamino) reduces polarity, likely decreasing aqueous solubility but enhancing membrane permeability.
Ethyl-3-(3-amino-4-(methylamino)-N-(pyridine-2-yl)benzamide)propanoate
- Functional Groups: The pyridine and ethyl propanoate moieties introduce additional hydrogen-bond acceptors and ester hydrolysis susceptibility, unlike the cyclopropoxy group.
Data Table: Structural and Inferred Properties
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties (Inferred) |
|---|---|---|---|
| This compound | 3-Cyclopropoxy, 5-Methylamino | ~250 | Moderate solubility, potential CNS activity |
| Amisulpride | 2-Methoxy, 5-Sulfamoyl | 369.5 | High D2/D3 affinity, antipsychotic |
| 3-(Cyclopropylmethoxy)-5-(isopropyl)benzamide | 3-Cyclopropylmethoxy, 5-Isopropyl | ~307 | High lipophilicity, metabolic stability |
| Ethyl-3-(3-amino-4-(methylamino)-N-(pyridine-2-yl)benzamide)propanoate | 3-Amino, 4-Methylamino, Pyridine | ~400 (estimated) | Ester prodrug, improved bioavailability |
Research Findings and Implications
- Synthetic Flexibility: Benzamide derivatives are often synthesized via cyclization or catalytic reduction (e.g., and ), suggesting feasible routes for this compound with tailored reagents .
- Substituent Impact: Cyclopropoxy Group: Enhances metabolic stability by resisting oxidative degradation compared to linear alkoxy groups . Methylamino Group: Increases solubility (logP ~1.5 estimated) versus isopropyl (logP ~3.0), critical for oral bioavailability.
- Pharmacological Potential: While neuroleptic benzamides target dopamine receptors, the unique substituents in this compound may confer selectivity for other CNS targets, though specific data are lacking in the evidence .
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